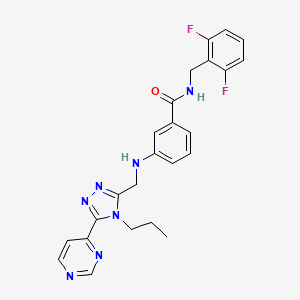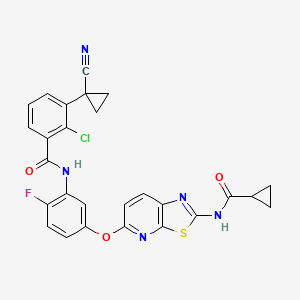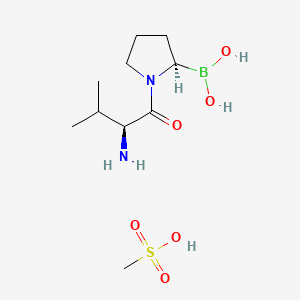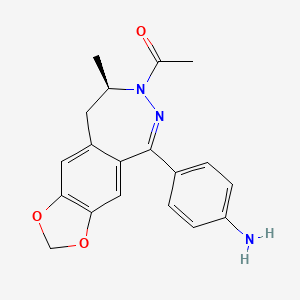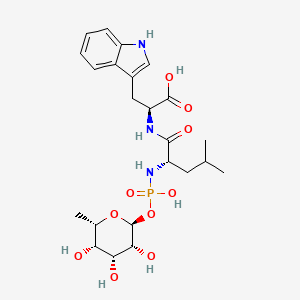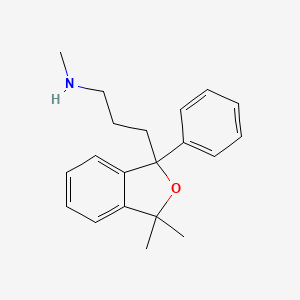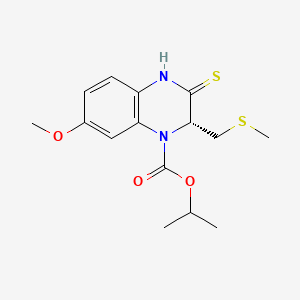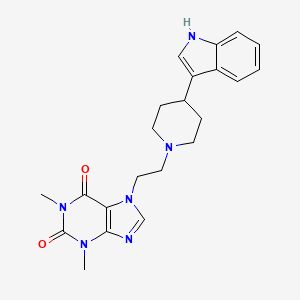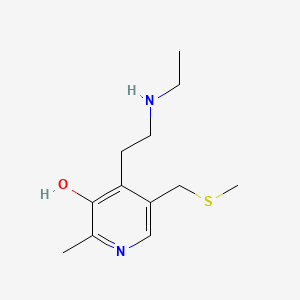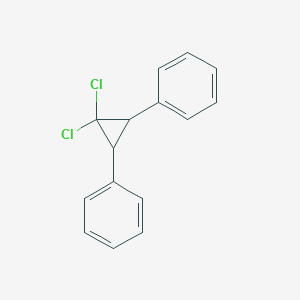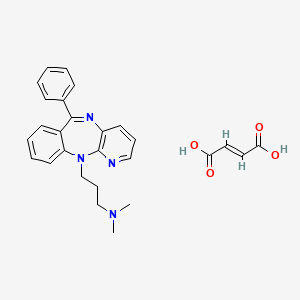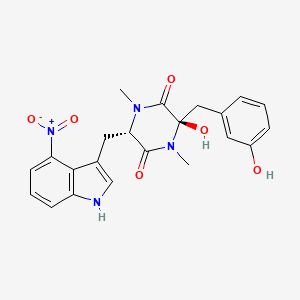
Thaxtomin A
Übersicht
Beschreibung
Thaxtomin A is a phytotoxin produced by several species of the gram-positive filamentous bacteria in the genus Streptomyces, including Streptomyces scabies, Streptomyces acidiscabies, and Streptomyces turgidiscabies . This compound is known for its role in causing common scab disease in potatoes and other taproot crops . This compound acts as a natural cellulose synthesis inhibitor, affecting the density and motility of cellulose synthase complexes in plant cells .
Wissenschaftliche Forschungsanwendungen
Thaxtomin A hat verschiedene Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Industrie: this compound ist ein wichtiger Bestandteil von Bioherbiziden, die von den USA zugelassen sind.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Zellulose-Biosynthese in Pflanzenzellen hemmt. Es fördert die Hypertrophie von Pflanzenzellen und den Zelltod, indem es die Regulation des Ionenflusses über die Pflanzenzellmembran stört . This compound-sensitive Mutanten von Arabidopsis thaliana haben eine erhöhte Empfindlichkeit gegenüber der Verbindung gezeigt, was Einblicke in ihren Wirkmechanismus liefert . Das primäre molekulare Ziel von this compound ist der Cellulose-Synthase-Komplex, der für die Zelluloseproduktion in den Zellwänden von Pflanzen unerlässlich ist .
Wirkmechanismus
Target of Action
Thaxtomin A, a phytotoxin produced by Streptomyces eubacteria, primarily targets the cellulose synthesis in plant cells . It is suspected to act as a natural cellulose synthesis inhibitor . The primary targets are the cellulose synthase complexes (CESA-complexes) . These complexes play a crucial role in the formation of the plant cell wall, which provides strength to the plant and protects cells against pathogens and environmental factors .
Mode of Action
This compound interacts with its targets by reducing the density of CESA-complexes . It depletes these complexes from the plasma membrane and results in their accumulation in a small microtubule-associated compartment . This interaction leads to changes in the cell wall composition, reducing crystalline cellulose and increasing pectins and hemicellulose . It also changes the expression of genes involved in primary and secondary cellulose synthesis, as well as genes associated with pectin metabolism and cell wall remodeling .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It changes the expression of genes involved in primary and secondary cellulose synthesis . It also affects genes associated with pectin metabolism and cell wall remodeling . This leads to changes in the cell wall composition, with a reduction in crystalline cellulose and an increase in pectins and hemicellulose . Additionally, it induces the expression of several defense-related genes and leads to callose deposition .
Pharmacokinetics
It is known that this compound is produced by plant-pathogenic soil bacteria of the genus streptomyces , suggesting that its bioavailability may be influenced by the presence and activity of these bacteria in the soil environment.
Result of Action
The action of this compound leads to several molecular and cellular effects. It causes dramatic cell swelling, reduced seedling growth, and inhibition of cellulose synthesis . It also triggers an early signaling cascade, which may be crucial in plant-pathogen interactions .
Biochemische Analyse
Biochemical Properties
Thaxtomin A is involved in various biochemical reactions. It is synthesized by the condensation of 4-nitrotryptophan and phenylalanine moieties to form a cyclic dipeptide (2,5-diketopiperazine) . The 4-nitroindole part is a unique chemical structure unit among all microbial secondary metabolites .
Cellular Effects
This compound has significant effects on plant cells. It inhibits the synthesis of cellulose during the expansion and division of plant cells . This leads to the formation of scab-like, raised or depressed lesions on the surface of tubers, severely affecting the yield and quality of potatoes .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the synthesis of cellulose in plant cells during their expansion and division process . This disruption in the normal cellular processes is what leads to the formation of the characteristic scab lesions in infected potatoes .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied, as this compound primarily affects plant cells .
Metabolic Pathways
This compound is involved in the secondary metabolism of Streptomyces scabies . It is synthesized through a series of enzymatic reactions, involving various enzymes and cofactors .
Transport and Distribution
It is known that this compound can enter tissues through pores, wounds, or young tubers .
Subcellular Localization
The subcellular localization of this compound is not well known. It is known that this compound can disrupt normal cellular processes, leading to the formation of scab lesions on the surface of infected potatoes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thaxtomin A can be synthesized through a series of chemical reactions. One of the synthetic routes involves the preparation of intermediate compounds, followed by their conversion into this compound. For instance, compound 1 can be dissolved in anhydrous dimethylformamide (DMF) and reacted with methyl iodide (CH3I) and silver oxide (Ag2O) at room temperature for 24 hours . The resulting product is then purified using silica gel column chromatography.
Industrial Production Methods: Industrial production of this compound involves the use of nonpathogenic Streptomyces strains engineered to express the thaxtomin gene cluster. The gene cluster from Streptomyces scabiei can be cloned and expressed in Streptomyces albus J1074, resulting in high-yield production of this compound . The engineered Streptomyces albus J1074 can be cultured in a minimal medium supplemented with cellobiose to optimize the yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thaxtomin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in this compound durch andere Gruppen unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von this compound, die für weitere Forschungs- und Anwendungszwecke verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Thaxtomin A gehört zu einer Familie von cyclischen Dipeptid-Phytotoxinen, die als Thaxtomine bekannt sind. Zu ähnlichen Verbindungen gehören:
- Thaxtomin B
- Thaxtomin C
- Thaxtomin D
Diese Verbindungen haben eine ähnliche Struktur, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten . This compound ist einzigartig aufgrund seiner hohen Potenz als Hemmstoff der Zellulose-Synthese und seiner bedeutenden Rolle bei der Entstehung der Kraustkrankheit an Kartoffeln .
Eigenschaften
IUPAC Name |
(3R,6S)-3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNJYNIEGRRKV-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122380-18-1 | |
| Record name | Thaxtomine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122380181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thaxtomin A targets plant cells, acting as a potent cellulose synthesis inhibitor. [] Research suggests it depletes cellulose synthase complexes from the plasma membrane, causing these particles to accumulate in a microtubule-associated compartment. [] This disruption of cellulose synthesis leads to several downstream effects, including:
- Reduced crystalline cellulose content in cell walls []
- Increased pectin and hemicellulose content in cell walls []
- Ectopic lignification, but in a different pattern compared to isoxaben (another cellulose synthesis inhibitor) []
- Changes in the expression of genes involved in cell wall synthesis and modification, including those associated with primary and secondary cellulose synthesis, pectin metabolism, and cell wall remodelling. []
- Induction of defense-related genes and callose deposition []
- Rapid calcium influx and activation of the plasma membrane proton pump, potentially triggering an early signaling cascade involved in plant-pathogen interactions []
- Cell hypertrophy and abnormal cell plate formation in some plant species []
A:
- Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, as well as mass spectrometry data, have been reported in various publications. [, , , , ] This information is crucial for confirming the structure of this compound and its derivatives.
ANone: While extensive studies focusing solely on material compatibility are lacking, research highlights the impact of specific conditions on this compound production and activity:
- Culture Media: this compound production by Streptomyces scabies varies significantly depending on the culture medium. Oatmeal broth (OMB) consistently supports high this compound yields compared to other media like potato broth or starch-based media. [, , ]
- Carbon Sources: The presence of cellobiose is crucial for inducing this compound biosynthesis, while glucose exhibits a more complex effect, suppressing production in OMB but stimulating it in oatmeal agar. [, ] Suberin, a plant lipid polymer, synergistically enhances this compound production when combined with cellobiose. []
- pH: Streptomyces scabies strains display varying pH tolerances, influencing their growth and, consequently, this compound production. [, ]
- Temperature: Optimal temperature for this compound production by Streptomyces scabies and S. acidiscabies is 28°C. []
- Elucidating the biosynthetic pathway: Research has identified enzymes like TxtA, TxtB (non-ribosomal peptide synthetases), and TxtC (cytochrome P450 monooxygenase) involved in this compound biosynthesis. [, , ] Characterizing their catalytic mechanisms, substrate specificity, and regulation is vital for understanding the steps involved in producing this complex molecule.
- Engineering this compound production: Manipulating the expression or activity of these enzymes could potentially lead to increased this compound production for use as a bioherbicide. [, ]
ANone: Computational chemistry plays a significant role in understanding this compound's structure-activity relationships and optimizing its production:
- QSAR models: These models help establish a relationship between the structure of this compound and its herbicidal activity. They can guide the design of new analogs with improved potency or selectivity. []
- Docking simulations: Simulating the interaction of this compound and its analogs with their target, such as cellulose synthase, helps understand the molecular basis of its activity. This information can guide the design of more effective inhibitors. []
- Modeling this compound biosynthesis: Computational tools can be used to model the entire biosynthetic pathway, predict potential bottlenecks, and identify genetic engineering strategies to enhance production. []
ANone: Studies focusing on modifying this compound's structure have provided valuable insights into its SAR:
- C-14 Configuration: Alkyl ether derivatives of this compound showed that the naturally occurring 11S,14R configuration is essential for optimal biological activity. The 11S,14S epimers displayed significantly reduced potency as inhibitors of lettuce seedling root growth. []
- Alkoxy Group Size: Among the 11S,14R-configured alkyl ethers, increasing the size of the alkoxy group at C-14 led to a decrease in potency. This suggests that steric factors around the hydroxyl group at C-14 play a role in this compound's activity. []
- Hydroxyl Groups: The hydroxyl groups introduced by TxtC contribute to this compound's phytotoxicity and solubility. [] Further studies on modifying these groups could reveal their specific roles in target binding and biological activity.
ANone: While specific data on this compound's stability under various storage conditions is limited in the provided research, several studies highlight the influence of environmental factors on its production, which indirectly points to potential stability concerns and the need for appropriate formulation strategies:
- Sensitivity to Environmental Factors: The variable production of this compound by different Streptomyces species and the influence of factors like culture media, pH, and carbon source suggest potential sensitivity to environmental conditions. [, , , , ]
- Enhanced Production in Specific Media: The significantly higher this compound yields observed in OMB compared to other media highlight the importance of optimizing growth conditions for its production and, potentially, its stability. [, , ]
- Formulation Challenges: The need to optimize this compound production for use as a bioherbicide underscores the challenges in formulating this compound to ensure its stability, solubility, and bioavailability for effective agricultural application. [, ]
- EPA Approval: this compound is a key active ingredient in bioherbicides approved by the U.S. Environmental Protection Agency. [] This indicates that its use is subject to regulatory oversight and requires meeting specific safety standards.
ANone: The provided research primarily focuses on this compound's role as a phytotoxin and its potential as a bioherbicide. Therefore, information regarding ADME (absorption, distribution, metabolism, excretion) and in vivo activity in animals or humans is not discussed.
ANone: Numerous studies demonstrate the efficacy of this compound in vitro and in planta, focusing on its phytotoxic effects:
- Cell-Based Assays: this compound inhibits cell elongation and causes cell wall abnormalities in various plant cell cultures, including tobacco and onion. [] These assays provide controlled environments to study this compound's direct impact on plant cells.
- Plant Models: this compound consistently induces characteristic scab symptoms, including necrotic lesions, cell hypertrophy, and stunting, in various plant models, including potato, radish, and Arabidopsis thaliana. [, , , , , , , ] These models allow researchers to study the disease progression and the role of this compound in a more holistic plant system.
ANone: Research on this compound resistance is ongoing, and several mechanisms have been proposed:
- Genetic Factors: Research suggests that specific genes, such as those involved in cellulose synthesis or other cellular pathways targeted by this compound, might contribute to resistance. [, , ] Identifying and characterizing these genes is crucial for understanding the genetic basis of resistance.
- Cross-Resistance: While specific instances of cross-resistance to other compounds are not extensively discussed in the provided research, the structural similarity of this compound to other cellulose biosynthesis inhibitors like isoxaben raises the possibility of shared resistance mechanisms. [] Further studies are needed to explore this aspect in detail.
ANone: The research provides glimpses into the historical progression of this compound research:
- Early Discovery and Characterization: The identification of thaxtomins as phytotoxins produced by Streptomyces scabies and their role in common scab disease were crucial milestones. [, , ]
- Biosynthesis Unraveled: Elucidating the biosynthetic pathway of this compound, including identifying key enzymes like TxtA, TxtB, and TxtC, has been instrumental in understanding its production. [, , ]
- Genetic Basis of Pathogenicity: Discovering the genetic clusters responsible for this compound production and identifying regulatory elements like TxtR and CebR have significantly advanced our understanding of Streptomyces scabies pathogenicity. [, ]
- Exploiting this compound's Potential: Recognizing this compound as a potential bioherbicide and engineering its production in heterologous hosts like Streptomyces albus represent significant steps towards its practical application. []
ANone: Research on this compound inherently integrates multiple disciplines:
- Plant Pathology and Microbiology: Understanding the interaction between Streptomyces scabies and its plant hosts, the role of this compound in disease development, and the mechanisms of plant resistance are crucial areas of study. [, , , , , , , ]
- Molecular Biology and Genetics: Investigating the genetic basis of this compound biosynthesis, identifying and characterizing the genes and regulatory elements involved in its production, and understanding the genetic basis of plant resistance are essential aspects. [, , , , , ]
- Biochemistry and Chemistry: Studying the structure and properties of this compound, elucidating the enzymatic mechanisms involved in its biosynthesis, and synthesizing analogs to explore its structure-activity relationships are crucial. [, , , , , ]
- Agricultural Sciences: Evaluating the efficacy and safety of this compound as a bioherbicide, optimizing its production for agricultural applications, and developing formulations for effective delivery and stability are key areas of research. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


